![molecular formula C5H5Cl2N3 B124861 3,5-Dichloro-4-hydrazinylpyridine CAS No. 153708-69-1](/img/structure/B124861.png)
3,5-Dichloro-4-hydrazinylpyridine
Overview
Description
3,5-Dichloro-4-hydrazinylpyridine is a chemical compound with the molecular formula C5H5Cl2N3 and a molecular weight of 178.02 g/mol . It is a pyridine derivative characterized by the presence of two chlorine atoms and a hydrazine group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydrazinylpyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . For instance, the reaction of 3,4,5-trichloropyridine with hydrazine hydrate in ethanol at elevated temperatures yields this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing solvents such as ethanol, dioxane, or acetonitrile, and reaction temperatures ranging from 0 to 150°C .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-hydrazinylpyridine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : 3,5-Dichloro-4-hydrazinylpyridine serves as a precursor in the synthesis of more complex heterocyclic compounds. It is utilized to develop various derivatives that exhibit enhanced biological activities .
2. Biology
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial and antifungal properties. It has been investigated for its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
- Mechanism of Action : The antimicrobial activity is believed to be mediated through the inhibition of bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .
3. Medicine
- Therapeutic Potential : Studies have explored the anti-inflammatory and anticancer properties of this compound. Its ability to induce apoptosis in cancer cells has been a focal point in preclinical research .
- Case Study Example : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent .
4. Industry
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be mediated through the inhibition of bacterial cell wall synthesis. The compound’s anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinopyridine
- 4-Hydrazinopyridine
- 3,4,5-Trichloropyridine
Uniqueness
Compared to other hydrazinylpyridine derivatives, 3,5-Dichloro-4-hydrazinylpyridine is unique due to the presence of two chlorine atoms at positions 3 and 5, which can significantly influence its reactivity and biological activity.
Biological Activity
3,5-Dichloro-4-hydrazinylpyridine is a chemical compound that has garnered attention for its diverse biological activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound has the molecular formula C₅H₅Cl₂N₃ and a molecular weight of 178.02 g/mol. The presence of two chlorine atoms at positions 3 and 5 on the pyridine ring is significant, as it influences both the compound's reactivity and biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably:
- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial cell wall synthesis. This mechanism is common among many antibacterial agents.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests a potential role in cancer therapy.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
A summary of antimicrobial activity against various bacterial strains is presented in the table below:
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. The following table summarizes findings from various studies:
Cancer Cell Line | IC50 (μM) | Effect |
---|---|---|
Patu8988 (pancreatic cancer) | 10 µM | Significant inhibition |
ECA109 (esophageal cancer) | 15 µM | Moderate inhibition |
SGC7901 (gastric cancer) | 12 µM | High cytotoxicity |
Case Studies
- Antimicrobial Efficacy : A study investigated the effectiveness of this compound against Gram-positive bacteria, demonstrating its potential as a lead compound for developing new antibiotics .
- Cancer Treatment Potential : In a preclinical model, this compound showed promising results in reducing tumor size in xenograft models of human cancers. The study highlighted its selective toxicity towards cancer cells while sparing normal cells .
- Inflammatory Disease Models : In vivo experiments indicated that treatment with this compound resulted in reduced inflammation markers in animal models of arthritis, suggesting its utility in treating inflammatory conditions.
Properties
IUPAC Name |
(3,5-dichloropyridin-4-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-3-1-9-2-4(7)5(3)10-8/h1-2H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQCIXCXRNHCFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353144 | |
Record name | 3,5-Dichloro-4-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153708-69-1 | |
Record name | 3,5-Dichloro-4-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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